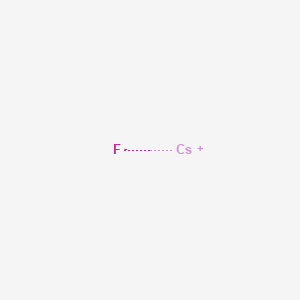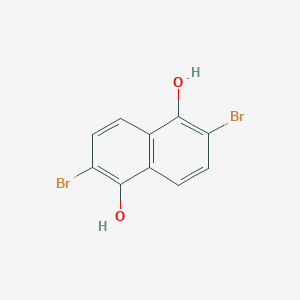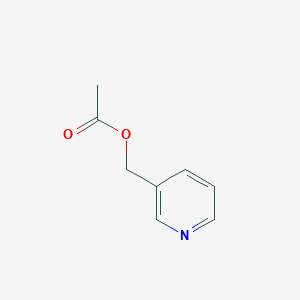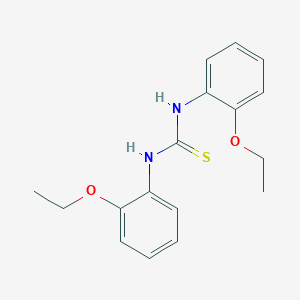
Thiourea, N,N'-bis(2-ethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N,N'-bis(2-ethoxyphenyl)-, also known as BUE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BUE is a white crystalline powder that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry and catalysis.
作用机制
The mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)- is still not well understood, but it is believed to involve the formation of metal complexes with different metals. These metal complexes can then act as catalysts in various organic reactions. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
生化和生理效应
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit low toxicity and has no reported adverse effects on human health. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit some biochemical and physiological effects. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Thiourea, N,N'-bis(2-ethoxyphenyl)- has several advantages for use in lab experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is easy to synthesize and has a high yield, making it readily available for use in various experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also stable and has a long shelf life, making it easy to store and transport. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has some limitations. Thiourea, N,N'-bis(2-ethoxyphenyl)- is relatively expensive compared to other ligands, which may limit its use in some experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also not readily available in large quantities, which may limit its use in industrial applications.
未来方向
There are several future directions for research on Thiourea, N,N'-bis(2-ethoxyphenyl)-. One potential direction is to further investigate the mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)-. Understanding the mechanism of action may lead to the development of more efficient and selective catalysts. Another potential direction is to explore the potential applications of Thiourea, N,N'-bis(2-ethoxyphenyl)- in the field of medicine. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant and anti-inflammatory activity, which may be beneficial in the treatment of various diseases. Finally, future research could focus on the synthesis of new derivatives of Thiourea, N,N'-bis(2-ethoxyphenyl)- with improved properties, such as increased stability or selectivity.
合成方法
Thiourea, N,N'-bis(2-ethoxyphenyl)- can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with thiourea in the presence of a catalytic amount of hydrochloric acid. The resulting product is then refluxed with 2-bromoethylbenzene to obtain Thiourea, N,N'-bis(2-ethoxyphenyl)-. The yield of this synthesis is generally high, and the purity of the product can be further improved through recrystallization.
科学研究应用
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been extensively studied for its potential applications in various fields. In coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a ligand to form metal complexes with different metals such as copper, palladium, and platinum. These metal complexes have been shown to exhibit excellent catalytic activity in various organic reactions.
In addition to coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used in the field of organic synthesis. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a reagent for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the product.
属性
CAS 编号 |
1756-44-1 |
|---|---|
产品名称 |
Thiourea, N,N'-bis(2-ethoxyphenyl)- |
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
1,3-bis(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |
InChI 键 |
JNYGERXLRVWVMQ-UHFFFAOYSA-N |
手性 SMILES |
CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S |
SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
规范 SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
其他 CAS 编号 |
1756-44-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



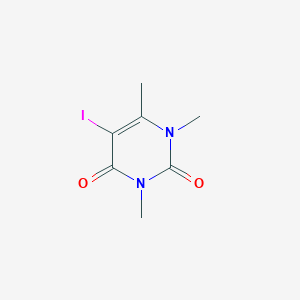
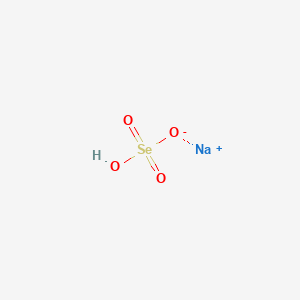
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
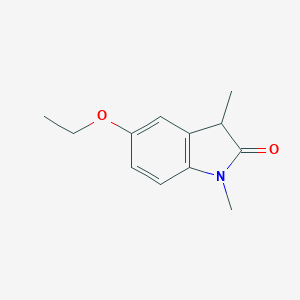
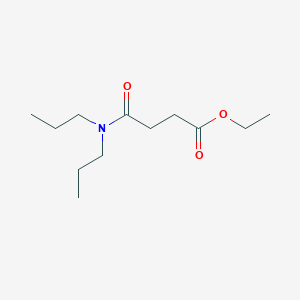
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
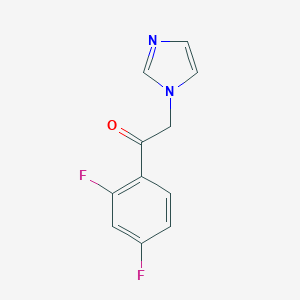
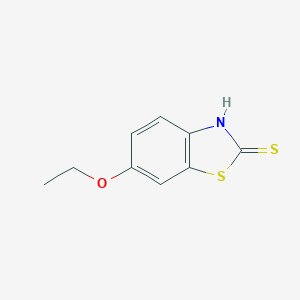
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)
